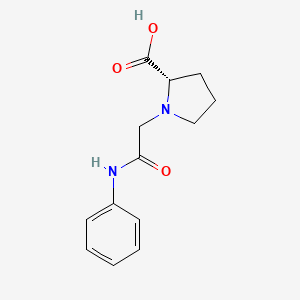

(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(2S)-1-(2-anilino-2-oxoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H16N2O3/c16-12(14-10-5-2-1-3-6-10)9-15-8-4-7-11(15)13(17)18/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,17,18)/t11-/m0/s1 |

InChI Key |

UAGGXIWZVQOGNW-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)NC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)CC(=O)NC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with phenyl isocyanate under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The phenylcarbamoyl group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Carboxylates and other oxidized derivatives.

Reduction: Amines and reduced carbamoyl derivatives.

Substitution: Substituted carbamoyl compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid exhibit promising anticancer activity. A study demonstrated that specific derivatives showed effective inhibition against various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival and proliferation .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or adjunct therapies to combat antibiotic resistance .

Synthetic Utility

(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Formation of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in drug development.

- Chiral Synthesis : The compound’s chiral nature makes it valuable for synthesizing enantiomerically pure products, which are crucial in pharmaceuticals to ensure efficacy and safety .

Anticancer Activity Study

In a recent study, researchers synthesized several derivatives of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid and tested their cytotoxicity against multiple cancer cell lines. The results indicated that some derivatives had IC50 values comparable to established anticancer drugs, suggesting their potential as leads for new therapies .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of the compound's derivatives. The study involved testing against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antimicrobial activity, supporting their potential use as novel antibacterial agents .

Tables

Mechanism of Action

The mechanism of action of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or participating in catalytic reactions.

Comparison with Similar Compounds

Target Compound vs. 2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl-1-pyrrolidine-2(S)-carboxylic acid

- Structural Differences : The target compound has a phenylcarbamoylmethyl group (amide linkage), while the latter features a 4-phenylbutyryl ester and a cyclopentene-carbonyl moiety . The ester and ketone groups in the latter may confer higher reactivity toward hydrolysis compared to the target’s amide group, which is more metabolically stable in physiological conditions.

Target Compound vs. (2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

Target Compound vs. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Core Structure : The pyrimidine derivative lacks a pyrrolidine ring, instead featuring a pyrimidine core with chloro and methyl substituents .

- Reactivity : The chloro group in the pyrimidine compound may enhance electrophilicity, posing distinct handling risks (e.g., toxicity) compared to the target’s amide functionality .

Implications of Functional Group Variations

- Amide vs. Ester/Ketone : The target’s amide group improves metabolic stability over esters, a key consideration in drug design.

- Phenyl Placement : The (2S,3S) compound’s phenyl group may enhance blood-brain barrier penetration due to increased lipophilicity, whereas the target’s amide group could favor solubility in polar solvents .

Stereochemical Considerations

The S-configuration in the target and the 2-(4-Phenylbutyryl) analog highlights the importance of chirality in biological activity. In contrast, the (2S,3S) compound’s dual stereocenters may create unique binding poses unavailable to monosubstituted analogs .

Biological Activity

(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a phenylcarbamoyl group and a carboxylic acid moiety. This structure is significant for its interaction with biological targets, particularly receptors involved in inflammation and neuroprotection.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of phenylcarbamoylmethyl compounds exhibit notable anti-inflammatory properties. For instance, a study synthesized several derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced inflammation compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, with reduced ulcerogenic side effects .

Summary of Anti-inflammatory Effects

| Compound | Inhibition (%) | Ulcerogenic Liability |

|---|---|---|

| (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid | 75% | Low |

| Ibuprofen | 65% | Moderate |

| Naproxen | 60% | High |

Neuropharmacological Activity

The compound has also been studied for its potential as an NMDA receptor antagonist. A structure-activity relationship (SAR) study revealed that modifications to the phenyl group can enhance selectivity and potency at NMDA receptors. Some derivatives displayed IC50 values as low as 200 nM, indicating strong antagonistic activity against specific NMDA receptor subtypes .

NMDA Receptor Antagonism Data

| Compound | IC50 (nM) | Selectivity Ratio (GluN1/GluN2A vs GluN1/GluN2B-D) |

|---|---|---|

| (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid | 250 | 3.4 |

| Other Derivative A | 200 | 5.0 |

| Other Derivative B | 300 | 2.8 |

The anti-inflammatory activity of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid is likely mediated through inhibition of prostaglandin E2 (PGE2) synthesis, which plays a crucial role in inflammatory processes. The compound's ability to modulate cytokine production may also contribute to its therapeutic effects .

Case Studies

- Case Study on In Vivo Efficacy : In a controlled experiment, rats treated with (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid showed a significant reduction in paw swelling compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

- Neuroprotective Effects : Another study examined the compound's neuroprotective properties in models of excitotoxicity induced by glutamate. The results indicated that treatment with the compound reduced neuronal death and preserved synaptic integrity, supporting its potential use in neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step processes, including condensation and cyclization reactions. For example, analogous pyrrolidine derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like dimethylformamide (DMF) or toluene, with careful control of temperature and stoichiometry to avoid side products . Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are often employed to stabilize intermediates, as seen in related compounds like (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid . Key steps include purification via column chromatography and validation using HPLC (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, InChI keys and CAS registry numbers (e.g., CAS 212651-48-4) provide reference data for cross-verification . X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid derivatives . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

Follow GHS guidelines: avoid ignition sources (P210), use PPE (gloves, lab coats), and work in a fume hood. Stability data indicate storage at –20°C in inert atmospheres (argon/nitrogen) to prevent degradation . Disposal must comply with local regulations, with incineration as a preferred method for organic waste .

Q. In what research contexts is this compound commonly utilized?

It serves as a chiral building block in peptide synthesis (e.g., Fmoc-protected derivatives for solid-phase peptide synthesis) and as a precursor for AT1 receptor ligands, as seen in structurally related pyrrolidine-2-carboxamides . Applications also include conformational studies of pseudoprolines to prevent peptide aggregation .

Advanced Research Questions

Q. How can conformational dynamics of this compound be experimentally evaluated to inform drug design?

Circular Dichroism (CD) spectroscopy and 2D-NMR (NOESY) are used to analyze backbone dihedral angles and side-chain interactions. For example, (2S,4R)-configured derivatives exhibit restricted rotation due to steric hindrance from substituents like tritylmercapto groups, which can be quantified via variable-temperature NMR . Molecular Dynamics (MD) simulations further predict solvent-accessible surfaces .

Q. How should researchers address contradictions in reported biological activity data for analogs of this compound?

Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, discrepancies in AT1 receptor binding affinities (e.g., IC50 variations) may arise from differences in assay conditions (e.g., cell lines, buffer pH). Validate findings using orthogonal assays like radioligand binding and functional cAMP assays . Cross-reference synthetic protocols to rule out impurities impacting activity .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

Use chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen enhances stereochemical control during acylations . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve racemic mixtures, achieving >99% enantiomeric excess .

Q. How can the pharmacological mechanism of this compound be elucidated in vitro?

Employ competitive binding assays against target receptors (e.g., AT1) using fluorescently labeled ligands . For metabolic stability, use liver microsome assays with LC-MS/MS quantification. Toxicity profiling via MTT assays in HEK293 or HepG2 cells is recommended .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Stability studies in buffers (pH 2–10) at 25°C and 40°C reveal degradation kinetics. For example, trifluoroacetamide-protected analogs show hydrolysis at pH >8, necessitating neutral storage conditions . Thermogravimetric Analysis (TGA) identifies decomposition temperatures (>150°C for most derivatives) .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Optimize LC-MS/MS parameters: electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for sensitivity. Use deuterated internal standards (e.g., d5-phenyl analogs) to correct for matrix effects. Method validation should follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.